5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropionyl chloride and fluorobenzene.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Intermediate Formation: The reaction proceeds through the formation of intermediates, which are then cyclized to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-indol-2-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one:
3,3-Dimethyl-2,3-dihydro-1H-indol-2-one: Lacks both chlorine and fluorine atoms, making it less reactive compared to the target compound.
Uniqueness
The presence of both chlorine and fluorine atoms in 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one makes it unique compared to other similar compounds
Properties
Molecular Formula |
C10H9ClFNO |
---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
5-chloro-7-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9ClFNO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
HPNFISUOJJTVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Cl)F)NC1=O)C |
Origin of Product |
United States |
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